molecular formula C60H66N10O16Rh2 B066285 acetonitrile;(4S)-4-methoxycarbonyl-1-(3-phenylpropanoyl)-4,5-dihydroimidazol-2-olate;rhodium(2+) CAS No. 185437-81-4

acetonitrile;(4S)-4-methoxycarbonyl-1-(3-phenylpropanoyl)-4,5-dihydroimidazol-2-olate;rhodium(2+)

Cat. No.: B066285
CAS No.: 185437-81-4
M. Wt: 1389 g/mol
InChI Key: CJZXCNZTTGNNML-BTKFQCJSSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Acetonitrile;(4S)-4-methoxycarbonyl-1-(3-phenylpropanoyl)-4,5-dihydroimidazol-2-olate;rhodium(2+), also known as Acetonitrile;(4S)-4-methoxycarbonyl-1-(3-phenylpropanoyl)-4,5-dihydroimidazol-2-olate;rhodium(2+), is a useful research compound. Its molecular formula is C60H66N10O16Rh2 and its molecular weight is 1389 g/mol. The purity is usually 95%.
The exact mass of the compound acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 676704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality acetonitrile;(4S)-4-methoxycarbonyl-1-(3-phenylpropanoyl)-4,5-dihydroimidazol-2-olate;rhodium(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about acetonitrile;(4S)-4-methoxycarbonyl-1-(3-phenylpropanoyl)-4,5-dihydroimidazol-2-olate;rhodium(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

185437-81-4

Molecular Formula

C60H66N10O16Rh2

Molecular Weight

1389 g/mol

IUPAC Name

acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+)

InChI

InChI=1S/4C14H16N2O4.2C2H3N.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;2*1-2-3;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);2*1H3;;/q;;;;;;2*+2/p-4/t4*11-;;;;/m0000..../s1

InChI Key

CJZXCNZTTGNNML-BTKFQCJSSA-J

SMILES

CC#N.CC#N.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2]

Isomeric SMILES

CC#N.CC#N.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2]

Canonical SMILES

CC#N.CC#N.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2]

Synonyms

DOYLE DIRHODIUMKATALYSATOR RH2(4S-MPPIM)4

Origin of Product

United States

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